1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Overview
Description
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with a chlorinating agent. One common method is to use thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and complex organic molecules.
Biology: The compound is studied for its potential as a bioactive agent, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as an antifungal, antibacterial, or anticancer agent.
Industry: It is used in the development of agrochemicals, such as plant growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets. For example, in biological systems, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can affect various metabolic pathways, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole-based plant growth regulator.
Triapenthenol: A triazole compound with similar applications in agriculture.
Uniqueness
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
112894-73-2 |
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Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-chloro-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)6(13)7(9)12-5-10-4-11-12/h4-5,7H,1-3H3 |
InChI Key |
OYVMKRGVNGQWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)Cl |
Origin of Product |
United States |
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